molecular formula C11H13N5O2 B11320043 N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide

N-(2-methoxyethyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11320043
M. Wt: 247.25 g/mol
InChI Key: CMJKFCUQRGRZLA-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with a tetrazole ring and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Methoxyethyl Group: This step might involve the alkylation of a suitable precursor with 2-methoxyethyl chloride.

    Formation of the Benzamide Core: The final step could involve the coupling of the tetrazole-containing intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include methoxyacetic acid or methoxyacetaldehyde.

    Reduction: Products may include N-(2-methoxyethyl)-4-aminobenzamide.

    Substitution: Products may include various substituted tetrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving tetrazole-containing compounds.

    Medicine: Potential use as a drug candidate for various therapeutic areas, including anti-inflammatory and antimicrobial agents.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize such functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.

    4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Lacks the methoxyethyl group.

    N-(2-METHOXYETHYL)-BENZAMIDE: Lacks the tetrazole ring.

Uniqueness

The presence of both the methoxyethyl group and the tetrazole ring in N-(2-METHOXYETHYL)-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H13N5O2/c1-18-7-6-12-11(17)9-2-4-10(5-3-9)16-8-13-14-15-16/h2-5,8H,6-7H2,1H3,(H,12,17)

InChI Key

CMJKFCUQRGRZLA-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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